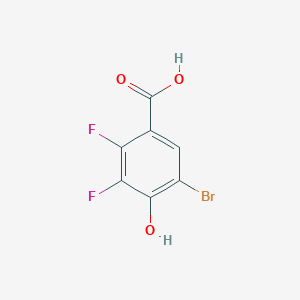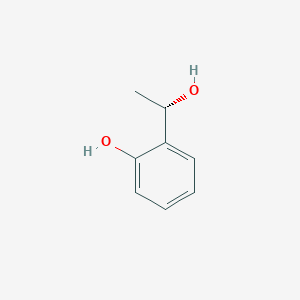
(S)-2-(1-Hydroxyethyl)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(S)-2-(1-Hydroxyethyl)phenol is an organic compound with the molecular formula C8H10O2 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that cannot be superimposed on its mirror image This compound is characterized by a hydroxyl group (-OH) attached to an ethyl group, which is further connected to a phenol ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-(1-Hydroxyethyl)phenol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone, 2-acetylphenol, using a chiral reducing agent to ensure the formation of the (S)-enantiomer. The reaction typically employs reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) in the presence of a chiral catalyst to achieve the desired stereochemistry.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale catalytic hydrogenation processes. These processes utilize high-pressure hydrogen gas and a suitable catalyst, such as palladium on carbon (Pd/C), to reduce 2-acetylphenol to this compound. The reaction conditions are carefully controlled to optimize yield and enantiomeric purity.
Analyse Des Réactions Chimiques
Types of Reactions
(S)-2-(1-Hydroxyethyl)phenol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be further reduced to form an alcohol.
Substitution: The phenolic hydroxyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are common reducing agents.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like bromine (Br2) or nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of 2-acetylphenol or 2-hydroxyacetophenone.
Reduction: Formation of 2-(1-hydroxyethyl)phenol.
Substitution: Formation of brominated or nitrated derivatives of this compound.
Applications De Recherche Scientifique
(S)-2-(1-Hydroxyethyl)phenol has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant properties and its role in biological systems.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and fine chemicals.
Mécanisme D'action
The mechanism of action of (S)-2-(1-Hydroxyethyl)phenol involves its interaction with various molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the phenolic ring can participate in redox reactions, contributing to its antioxidant properties. The compound’s chiral nature also allows it to interact selectively with specific enzymes and receptors, modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(1-Hydroxyethyl)phenol: The racemic mixture of the compound.
2-Acetylphenol: The ketone precursor used in the synthesis of (S)-2-(1-Hydroxyethyl)phenol.
4-(1-Hydroxyethyl)phenol: A structural isomer with the hydroxyl group in a different position on the phenol ring.
Uniqueness
This compound is unique due to its specific stereochemistry, which imparts distinct biological and chemical properties. Its chiral nature allows for selective interactions with biological targets, making it valuable in asymmetric synthesis and pharmaceutical applications. Additionally, its phenolic structure contributes to its reactivity and potential antioxidant activity, distinguishing it from other similar compounds.
Propriétés
Formule moléculaire |
C8H10O2 |
|---|---|
Poids moléculaire |
138.16 g/mol |
Nom IUPAC |
2-[(1S)-1-hydroxyethyl]phenol |
InChI |
InChI=1S/C8H10O2/c1-6(9)7-4-2-3-5-8(7)10/h2-6,9-10H,1H3/t6-/m0/s1 |
Clé InChI |
JVNCFFFHVBWVBR-LURJTMIESA-N |
SMILES isomérique |
C[C@@H](C1=CC=CC=C1O)O |
SMILES canonique |
CC(C1=CC=CC=C1O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-[(1-Methylethyl)thio]-1,2-benzenediamine](/img/structure/B13433052.png)
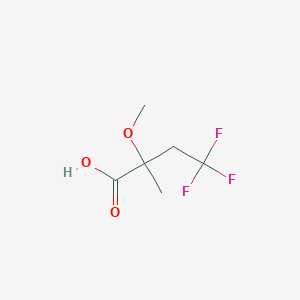
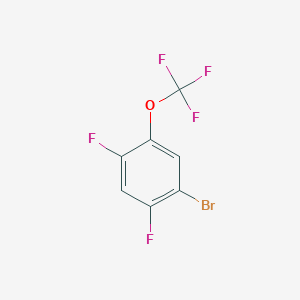
![10-((2S,3S,4R)-5-((tert-Butyldiphenylsilyl)oxy)-2,3,4-trihydroxypentyl)-7,8-dimethylbenzo[g]pteridine-2,4(3H,10H)-dione](/img/structure/B13433068.png)
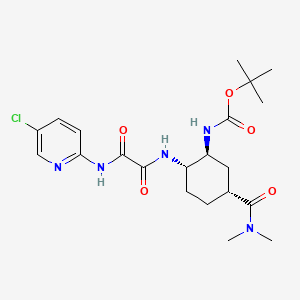
![3-[[4-[2-(Azepan-1-yl)ethoxy]phenyl]methyl]-3-methyl-5-phenylmethoxy-2-(4-phenylmethoxyphenyl)indole](/img/structure/B13433079.png)
![2-methoxy-3-[3-(4-methylpiperazin-1-yl)propoxy]-11H-indolo[3,2-c]quinoline-9-carbonitrile](/img/structure/B13433102.png)
![Diethyl [2-(Dimethylamino)ethyl][(3-methoxyphenyl)methyl]propanedioic Acid Ester](/img/structure/B13433103.png)
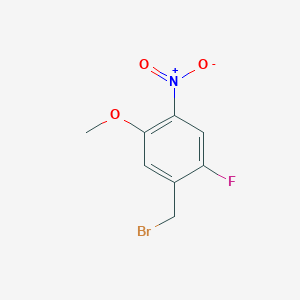
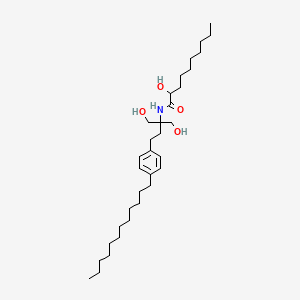

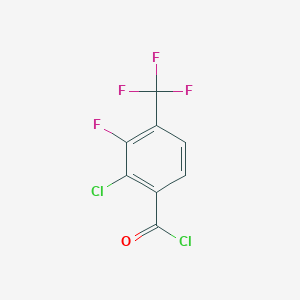
![((1R,2R)-Cyclohexane-1,2-diyl)bis(methylene) bis(4-(benzo[d]isothiazol-3-yl)piperazine-1-carboxylate)](/img/structure/B13433120.png)
